![molecular formula C24H18O6S2 B14670031 4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol CAS No. 37615-80-8](/img/structure/B14670031.png)
4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is an aromatic organic compound characterized by its biphenyl structure with two sulfonyl groups and two phenol groups. This compound is known for its high thermal stability and is primarily used in the production of polymers, particularly liquid crystals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol typically involves the oxidative coupling of phenol derivatives. One common method is the reaction of 2,6-di-tert-butylphenol with oxygen to produce phenol radicals, which then undergo rapid dimerization to form a diphenoquinone. This intermediate is subsequently reduced to the tetra-butyl-biphenyl derivative by reacting with additional 2,6-di-tert-butylphenol. Finally, high-temperature dealkylation is performed to remove the butyl groups, yielding the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of vanadium tetrachloride (VCl4) as an oxidant to facilitate the coupling of phenol derivatives. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and vanadium tetrachloride.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives
Scientific Research Applications
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyether liquid crystals and other high-performance polymers.
Biology: Investigated for its potential estrogenic activity and interactions with biological receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol involves its interaction with molecular targets such as estrogen receptors. The compound’s biphenyl structure allows it to mimic natural estrogens, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Biphenol: An aromatic compound with two hydroxyl groups on the biphenyl structure.
Bisphenol A: A well-known plasticizer with two phenol groups connected by a propane bridge.
2,2’-Biphenol: Another isomer of biphenol with hydroxyl groups at the 2,2’ positions.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyldisulfonyl)diphenol is unique due to its sulfonyl groups, which impart high thermal stability and make it suitable for high-performance applications in liquid crystals and engineering plastics. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from other similar compounds .
Properties
CAS No. |
37615-80-8 |
|---|---|
Molecular Formula |
C24H18O6S2 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)sulfonylphenyl]phenyl]sulfonylphenol |
InChI |
InChI=1S/C24H18O6S2/c25-19-5-13-23(14-6-19)31(27,28)21-9-1-17(2-10-21)18-3-11-22(12-4-18)32(29,30)24-15-7-20(26)8-16-24/h1-16,25-26H |
InChI Key |
ZGQLIMVIWCEOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O)S(=O)(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


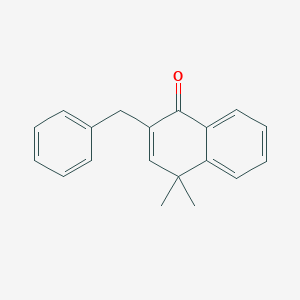

![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)

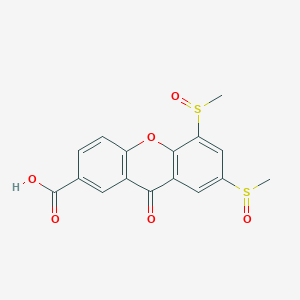

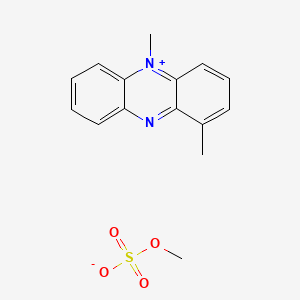
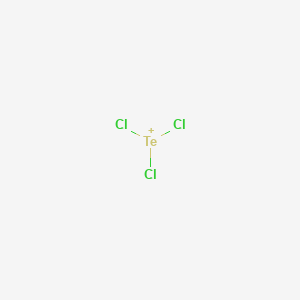
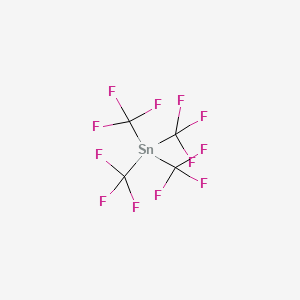
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
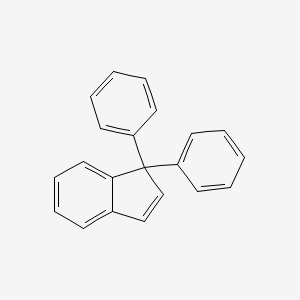


![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
